

Application Notes and Protocols for NIBR0213 Administration in Rats

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **NIBR0213**, a selective sphingosine-1-phosphate receptor 1 (S1P1) antagonist, in rat models. The information is compiled from preclinical studies to guide researchers in designing and executing experiments involving this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the dosage and pharmacodynamic effects of **NIBR0213** when administered orally to rats.

Table 1: NIBR0213 Oral Dosage in Rats



Rat Strain	Dosage (mg/kg)	Frequency	Study Context	Reference
Lewis	30	Single Dose	Pharmacodynam ics	[1](INVALID- LINK)
Lewis	100	Single Dose	Pharmacodynam ics	[1](INVALID- LINK)
Wistar	1, 3, 10, 30	Single Dose	Dose-Response	[1](INVALID- LINK)
Lewis	Not Specified	Not Specified	Experimental Autoimmune Encephalomyeliti s (EAE)	[1](INVALID- LINK)

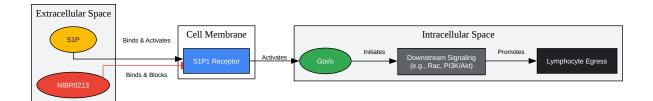
Table 2: Pharmacodynamic Effects of Oral NIBR0213 in Wistar Rats

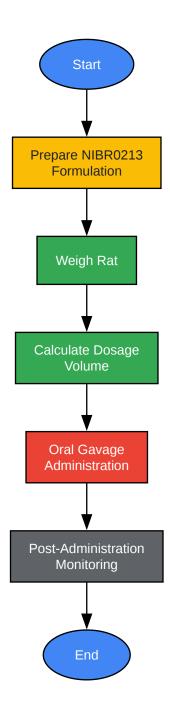
Dosage (mg/kg)	Maximal Reduction in Peripheral Blood Lymphocytes (PBL)	Time to Maximal Effect (hours)	Duration of Maximal Effect (hours)
3	75-85%	4	7
10	75-85%	4	14
30	75-85%	4	24

Mechanism of Action: S1P1 Receptor Antagonism

NIBR0213 is a potent and selective antagonist of the S1P1 receptor.[1] S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking, particularly the egress of lymphocytes from secondary lymphoid organs.[1][2] By antagonizing the S1P1 receptor on lymphocytes, **NIBR0213** prevents their egress, leading to a dose-dependent reduction in peripheral blood lymphocyte counts.[1] This mechanism is central to its therapeutic potential in autoimmune diseases like multiple sclerosis, for which Experimental Autoimmune Encephalomyelitis (EAE) in rats is a common preclinical model.[1]









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References

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